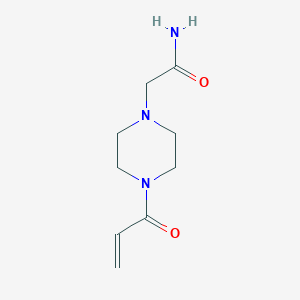

2-(4-Prop-2-enoylpiperazin-1-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-prop-2-enoylpiperazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-2-9(14)12-5-3-11(4-6-12)7-8(10)13/h2H,1,3-7H2,(H2,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSWTLMNESWMAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCN(CC1)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Prop-2-enoylpiperazin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neurology, oncology, and antimicrobial research. This article presents a detailed overview of its biological activity, including pharmacological studies, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound this compound is characterized by a piperazine ring substituted with an enoyl group. Its chemical formula is , and it has a molecular weight of 220.27 g/mol. The presence of the piperazine moiety contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Acetylcholinesterase Inhibition

A significant area of research has focused on the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Studies using the Ellman’s method demonstrated that this compound exhibits moderate AChE inhibitory activity. For instance, related compounds were reported with IC50 values ranging from 0.90 μM for the most active derivatives.

Table 1: AChE Inhibition Potency of Related Compounds

| Compound | IC50 (μM) |

|---|---|

| This compound | TBD |

| Compound 6g | 0.90 |

| Butyrylcholinesterase Inhibitor | 7.53 |

Anticonvulsant Activity

In another study, derivatives similar to this compound were synthesized and evaluated for anticonvulsant activity using animal models. The results indicated that certain derivatives displayed significant efficacy against maximal electroshock (MES) seizures, suggesting that this class of compounds may have therapeutic potential in epilepsy management.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- AChE Inhibition : By inhibiting AChE, the compound increases acetylcholine levels in synaptic clefts, which may enhance cholinergic transmission and improve cognitive function.

- Anticonvulsant Mechanism : Similar compounds have been shown to modulate neurotransmitter release or receptor activity, providing a basis for their anticonvulsant effects.

- Antimicrobial Activity : Preliminary studies suggest that related compounds exhibit antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Comparative Analysis with Similar Compounds

Research has also compared this compound with other piperazine derivatives:

Table 2: Comparison of Biological Activities

| Compound | AChE Inhibition | Anticonvulsant Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Moderate | Significant | TBD |

| Compound A | High | Moderate | Significant |

| Compound B | Low | High | Moderate |

Case Studies

Recent case studies have highlighted the potential applications of this compound in treating neurodegenerative diseases and epilepsy:

- Alzheimer's Disease : A study demonstrated that a series of piperazine derivatives showed promise in improving cognitive function in animal models by enhancing cholinergic signaling through AChE inhibition.

- Epilepsy : Animal studies indicated that certain derivatives could significantly reduce seizure frequency and duration, suggesting a viable therapeutic pathway for epilepsy management.

- In Vitro Antimicrobial Testing : Compounds structurally similar to this compound were evaluated against various bacterial strains, showing promising results that warrant further investigation into their clinical applications.

Comparison with Similar Compounds

Structural Comparison :

- Target Compound: Propenoyl group may enhance electrophilicity compared to sulfonyl or benzoyl substituents in analogs.

- Activity Gap: While antimicrobial analogs prioritize sulfonyl groups, the propenoyl moiety in the target compound could shift activity toward anti-inflammatory or anticancer pathways .

Chalcone-Inspired Derivatives

Chalcones (α,β-unsaturated ketones) share structural similarity with the propenoyl group in the target compound. Key examples include:

- 2-(2-(3-(4-Chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide: Synthesized via Claisen–Schmidt condensation, this derivative exhibited anti-proliferative activity against cancer cell lines (IC₅₀ = 8–12 µM) .

Mechanistic Insight: Chalcones and propenoyl-containing compounds likely inhibit enzymes (e.g., kinases) via covalent interactions with cysteine residues. The target compound’s piperazine-acetamide backbone may improve solubility over chalcones’ diphenyl motifs .

FPR2 Agonists with Pyridazinone Cores

Pyridazinone-based acetamides, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, act as formyl peptide receptor 2 (FPR2) agonists, inducing calcium mobilization in neutrophils (EC₅₀ = 50–100 nM) .

Key Differences :

- Target Compound: Lacks the pyridazinone ring, which is critical for FPR2 binding in analogs.

- Therapeutic Potential: The propenoyl group may redirect activity toward pathways like NF-κB or COX-2 inhibition, common in anti-inflammatory drugs .

Soluble Epoxide Hydrolase (sEH) Inhibitors

Piperidine-based acetamides like 2-(1-(4-cyanophenyl)piperidin-4-yl)acetic acid (9b) inhibit sEH (IC₅₀ = 3.2 nM), a target for treating hypertension and inflammation .

Structural vs. Functional Analysis :

- Synthesis : Both compounds employ nucleophilic aromatic substitution (e.g., piperazine/piperidine with aryl halides in polar aprotic solvents) .

Data Tables

Table 1: Comparative Pharmacological Profiles

Research Findings and Trends

- Synthetic Routes: The target compound’s synthesis likely parallels methods for piperazine-acetamide derivatives, involving propenoylation of piperazine followed by acetamide coupling .

- Structure-Activity Relationship (SAR): Piperazine’s nitrogen atoms enhance hydrogen bonding with biological targets, while the propenoyl group’s electrophilicity may drive covalent inhibition .

- Unmet Needs: Direct pharmacological data for this compound are lacking; testing in models of inflammation or cancer is warranted based on analog trends .

Q & A

Q. What are the common synthetic routes for 2-(4-Prop-2-enoylpiperazin-1-yl)acetamide, and how are key intermediates characterized?

The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine ring followed by acryloylation and acetamide coupling. Critical steps include:

- Piperazine derivatization : Introducing the prop-2-enoyl group via nucleophilic acyl substitution under anhydrous conditions (e.g., using DCM as a solvent and triethylamine as a base) .

- Acetamide formation : Coupling the modified piperazine with activated acetic acid derivatives (e.g., chloroacetyl chloride) in the presence of a coupling agent like HATU .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms regioselectivity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- ¹H/¹³C NMR : Identifies proton environments (e.g., vinyl protons from the prop-2-enoyl group at δ 5.5–6.5 ppm) and carbon backbone .

- FT-IR Spectroscopy : Detects key functional groups (e.g., C=O stretching at ~1650 cm⁻¹ for the acryloyl group) .

- X-ray crystallography : Resolves 3D conformation using programs like SHELXL for refinement .

Q. What solvent systems and reaction conditions optimize yield during synthesis?

- Solvents : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates by stabilizing transition states .

- Temperature : Acryloylation steps often require controlled heating (40–60°C) to avoid polymerization of the vinyl group .

- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates acetyl transfer reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Cross-validation : Combine NMR data with computational tools (e.g., DFT calculations for predicting chemical shifts) to address discrepancies in peak assignments .

- Crystallographic refinement : Use SHELXL to resolve ambiguities in bond lengths/angles, especially for stereoisomers .

- Dynamic NMR studies : Probe temperature-dependent conformational changes that may obscure spectral interpretations .

Q. What strategies improve the yield of the final product in multi-step syntheses?

- Intermediate purification : Flash chromatography or recrystallization minimizes side reactions in subsequent steps .

- Protecting groups : Temporarily shield reactive sites (e.g., Fmoc for amines) to prevent undesired acryloyl polymerization .

- Flow chemistry : Continuous reactors enhance reproducibility for exothermic steps like acryloylation .

Q. How can computational modeling predict the compound’s biological interactions?

- Molecular docking : Software like AutoDock Vina screens for binding affinity to targets (e.g., serotonin receptors due to the piperazine moiety) .

- MD simulations : Assess stability of ligand-receptor complexes in physiological conditions .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the acryloyl) with activity trends .

Q. What are the challenges in scaling up laboratory synthesis to gram-scale production?

- Purification bottlenecks : Replace column chromatography with solvent/anti-solvent precipitation for cost efficiency .

- Thermal control : Optimize cooling rates during acryloylation to mitigate heat-induced decomposition .

- Analytical validation : Implement in-line PAT (Process Analytical Technology) to monitor reaction progress in real time .

Data Analysis and Contradiction Management

Q. How should researchers handle conflicting crystallographic and spectroscopic data?

- Occupancy refinement : Use SHELXL to model disorder in flexible groups (e.g., the prop-2-enoyl side chain) .

- Complementary techniques : Pair X-ray data with solid-state NMR to resolve dynamic vs. static disorder .

- Error analysis : Statistically compare bond-length deviations (>3σ) to identify systematic errors .

Q. What methods validate the purity of this compound in pharmacological assays?

- HPLC-MS : Quantify impurities using reverse-phase columns (C18) and electrospray ionization .

- Elemental analysis : Confirm stoichiometry (C, H, N) within ±0.3% deviation .

- Stability studies : Accelerated degradation tests (40°C/75% RH) identify labile functional groups .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.